(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate
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Overview
Description
(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate is a chemical compound with a complex structure that includes a cyclohexyl ring substituted with a methyl and an isopropyl group, and an oxime ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate typically involves the esterification of the corresponding oxime with an appropriate acid or acid derivative. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine . The reaction is carried out under mild conditions, usually at room temperature, to obtain the desired ester in good yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar esterification techniques but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitro compound under strong oxidizing conditions.
Reduction: The oxime can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its oxime ester functionality.
Medicine: Investigated for its potential as a prodrug, where the oxime ester can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers.
Mechanism of Action
The mechanism of action of (5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate depends on its application. In medicinal chemistry, the oxime ester can act as a prodrug, where it is hydrolyzed by esterases in the body to release the active drug. The molecular targets and pathways involved would depend on the specific active drug released.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride .
- 2-methoxyphenol derivatives .
Uniqueness
(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate is unique due to its specific combination of a cyclohexyl ring with an oxime ester functional group
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(2)11-6-5-9(3)7-12(11)17-13(15)10(4)14-16/h8-9,11-12,16H,5-7H2,1-4H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOGYCPJWMOCCD-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(=NO)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(C1)OC(=O)/C(=N/O)/C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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